![molecular formula C13H18O2 B12621683 {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene CAS No. 918972-68-6](/img/structure/B12621683.png)
{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxypent-4-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methoxypent-4-en-1-ol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 2-methoxypent-4-en-1-ol to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-yloxy group to a single bond, forming a saturated ether.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
{[(2-Methylpent-4-en-1-yl)oxy]methyl}benzene: Similar structure but with a methyl group instead of a methoxy group.
{[(2-Ethoxypent-4-en-1-yl)oxy]methyl}benzene: Similar structure but with an ethoxy group instead of a methoxy group.
{[(2-Propoxypent-4-en-1-yl)oxy]methyl}benzene: Similar structure but with a propoxy group instead of a methoxy group.
Uniqueness
{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene is unique due to its specific methoxy substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
918972-68-6 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxypent-4-enoxymethylbenzene |
InChI |
InChI=1S/C13H18O2/c1-3-7-13(14-2)11-15-10-12-8-5-4-6-9-12/h3-6,8-9,13H,1,7,10-11H2,2H3 |
InChI Key |
WGBXJLGIERQJAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC=C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


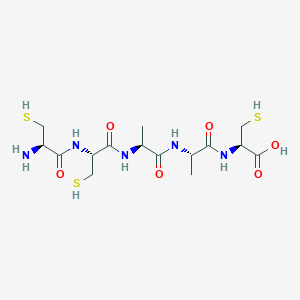
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)
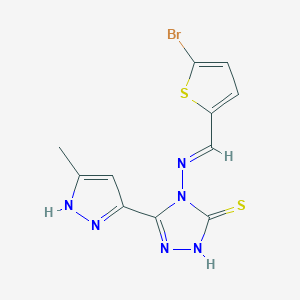
![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)
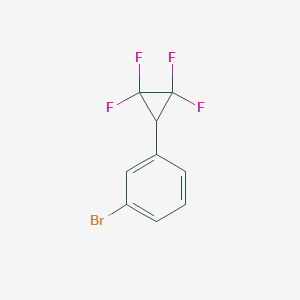
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
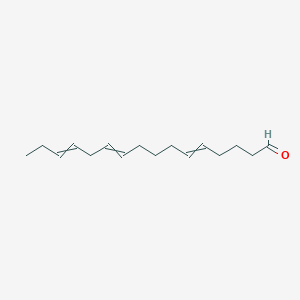
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)

![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
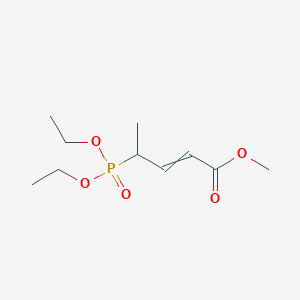
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
